1-Cyclohexyl-5-methyl-2H-pyrazol-3-one
Overview
Description
1-Cyclohexyl-5-methyl-2H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexyl group attached to the nitrogen atom at position 1 and a methyl group at position 5 of the pyrazole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
The synthesis of 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of cyclohexylhydrazine with 3-methyl-2-butanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired pyrazole .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclohexyl-5-methyl-2H-pyrazol-3-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of pyrazole derivatives with different functional groups .
Scientific Research Applications
1-Cyclohexyl-5-methyl-2H-pyrazol-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-Cyclohexyl-5-methyl-2H-pyrazol-3-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-2H-pyrazol-5-one: This compound has a phenyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-3-methyl-2H-pyrazol-5-one: This compound has the same cyclohexyl group but at a different position, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-cyclohexyl-3-methyl-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-7-10(13)11-12(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLVBRVVVZKSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN1C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220260 | |
Record name | 3H-Pyrazol-3-one, 1-cyclohexyl-1,2-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140305-55-9 | |
Record name | 3H-Pyrazol-3-one, 1-cyclohexyl-1,2-dihydro-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140305-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 1-cyclohexyl-1,2-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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